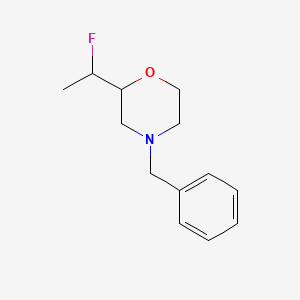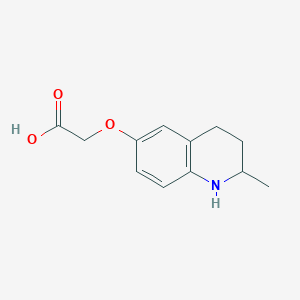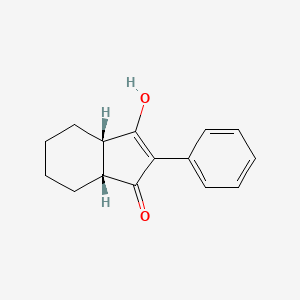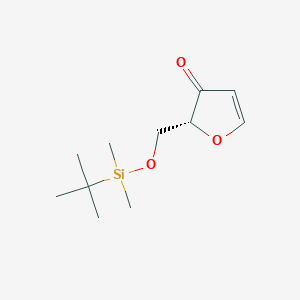
6-(Azetidin-1-ylsulfonyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azetidin-1-ylsulfonyl)nicotinonitrile is a chemical compound that features both an azetidine ring and a nicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile typically involves the reaction of azetidine derivatives with nicotinonitrile under specific conditionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like silver salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azetidin-1-ylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The azetidine ring and sulfonyl group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-1-ylsulfonyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A cardiotonic agent used to treat heart failure.
Neratinib: An epidermal growth factor receptor inhibitor used in breast cancer treatment.
Olprinone: Another cardiotonic agent with similar applications to Milrinone.
Uniqueness
6-(Azetidin-1-ylsulfonyl)nicotinonitrile is unique due to its combination of an azetidine ring and a nicotinonitrile moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C9H9N3O2S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
6-(azetidin-1-ylsulfonyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3O2S/c10-6-8-2-3-9(11-7-8)15(13,14)12-4-1-5-12/h2-3,7H,1,4-5H2 |
InChI-Schlüssel |
QBFOLYYAGMMGJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)



![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)


